Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate
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Overview
Description
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropylamino group attached to the pyridine ring, along with a methyl group and a carboxylate ester. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through nucleophilic substitution reactions. For example, cyclopropylamine can react with a suitable pyridine derivative under basic conditions to form the desired product.
Esterification: The carboxylic acid group on the pyridine ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropylamino)-pyridine-4-carboxylate
- Methyl 2-(cyclopropylamino)-6-chloropyridine-4-carboxylate
- Methyl 2-(cyclopropylamino)-6-ethylpyridine-4-carboxylate
Uniqueness
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate is unique due to the presence of the cyclopropylamino group and the specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-8(11(14)15-2)6-10(12-7)13-9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDDRWRMFRVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC2CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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